ent-Pazufloxacin-d4 (mesylate)
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Overview
Description
ent-Pazufloxacin-d4 (mesylate): is a deuterium-labeled form of ent-Pazufloxacin, which is the R-enantiomer of Pazufloxacin. This compound is a fluoroquinolone antibiotic and is primarily used in scientific research. The deuterium labeling makes it particularly useful for various analytical and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Pazufloxacin-d4 (mesylate) involves the incorporation of deuterium atoms into the molecular structure of ent-Pazufloxacin. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods: Industrial production of ent-Pazufloxacin-d4 (mesylate) is typically carried out in specialized facilities equipped to handle isotopic labeling. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: ent-Pazufloxacin-d4 (mesylate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ent-Pazufloxacin-d4 (mesylate) may yield various oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
ent-Pazufloxacin-d4 (mesylate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Pazufloxacin and its metabolites.
Biology: Employed in metabolic studies to trace the metabolic pathways of Pazufloxacin.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Pazufloxacin.
Industry: Utilized in the development of new antibiotics and in the study of bacterial resistance mechanisms
Mechanism of Action
The primary mechanism of action of ent-Pazufloxacin-d4 (mesylate) involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, ent-Pazufloxacin-d4 (mesylate) effectively prevents bacterial cell division and growth .
Comparison with Similar Compounds
Pazufloxacin: The non-deuterated form of the compound.
Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with broad-spectrum activity.
Uniqueness: ent-Pazufloxacin-d4 (mesylate) is unique due to its deuterium labeling, which makes it particularly useful for analytical and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracing in various research applications .
Properties
Molecular Formula |
C17H19FN2O7S |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(2R)-6-(1-amino-2,2,3,3-tetradeuteriocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1/i2D2,3D2; |
InChI Key |
UDHGFPATQWQARM-CEGXQLDXSA-N |
Isomeric SMILES |
[2H]C1(C(C1(C2=C(C=C3C4=C2OC[C@H](N4C=C(C3=O)C(=O)O)C)F)N)([2H])[2H])[2H].CS(=O)(=O)O |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
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